

An In-Depth Technical Guide to Acetyl-DL-cyclopentylglycine

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Compound of Interest

Compound Name: 2-Acetamido-2-cyclopentylacetic acid

Cat. No.: B1285600

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This guide provides a comprehensive technical overview of Acetyl-DL-cyclopentylglycine, a non-proteinogenic amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and analytical characterization, offering field-proven insights into its application.

Foreword: The Significance of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and materials science, the exploration of scaffolds beyond nature's canonical set of twenty amino acids has opened new frontiers. Non-proteinogenic amino acids (NPAAs), such as Acetyl-DL-cyclopentylglycine, offer unique stereochemical and physicochemical properties.^[1] These characteristics are instrumental in designing novel peptide therapeutics with enhanced stability and in developing new functional materials.^[1] Acetyl-DL-cyclopentylglycine, with its distinct cyclic side chain, serves as a valuable building block in these advanced applications.

Physicochemical Properties of Acetyl-DL-cyclopentylglycine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Acetyl-DL-cyclopentylglycine are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO ₃	[2][3][4]
Molecular Weight	185.22 g/mol	[2][3][4]
CAS Number	2521-83-7	[2][3][4]
IUPAC Name	2-acetamido-2-cyclopentylacetic acid	[2]
Appearance	White to off-white solid (predicted)	
Purity	≥ 98% (Assay)	[2][3][4]
Storage Conditions	0 - 8 °C	[2][3][4]

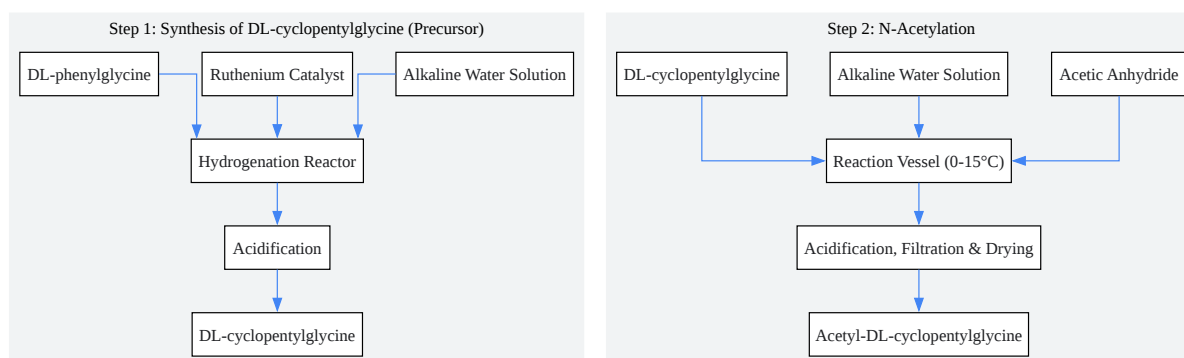
Note: Some physical properties like appearance are based on typical observations for similar N-acetylated amino acids in the absence of specific published data for this compound.

Synthesis of Acetyl-DL-cyclopentylglycine

The synthesis of Acetyl-DL-cyclopentylglycine is typically achieved through a two-step process, starting from a commercially available precursor. The methodology described herein is adapted from established procedures for analogous N-acetylated cyclic amino acids, ensuring a robust and reproducible protocol.

Synthesis Workflow

The overall synthesis workflow can be visualized as a two-stage process: first, the formation of the precursor DL-cyclopentylglycine, followed by its N-acetylation.



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Caption: Synthesis workflow for Acetyl-DL-cyclopentylglycine.

Experimental Protocol

Part 1: Synthesis of DL-cyclopentylglycine

This procedure is adapted from a patented method for the synthesis of a similar cyclic amino acid.

- **Dissolution:** Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., 0.75–1.00 mol/L sodium hydroxide).
- **Hydrogenation:** Transfer the solution to a hydrogenation reactor. Add a ruthenium catalyst.
- **Reaction:** Conduct the reaction at a temperature of 25–100 °C and a pressure of 1.5–5.0 MPa.

- **Work-up:** After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst.
- **Isolation:** Acidify the filtrate. The product, DL-cyclopentylglycine, will precipitate. Isolate the solid by filtration, wash with water, and dry.

Part 2: N-Acetylation of DL-cyclopentylglycine

- **Dissolution:** Dissolve the synthesized DL-cyclopentylglycine in an alkaline aqueous solution.
- **Cooling:** Cool the solution to between 0 °C and 15 °C in a reaction vessel equipped with a stirrer.
- **Acetylation:** Slowly add acetic anhydride to the cooled solution while maintaining the temperature.
- **Reaction:** Allow the reaction to proceed at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
- **Isolation:** Acidify the reaction mixture. The target compound, Acetyl-DL-cyclopentylglycine, will precipitate.
- **Purification:** Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of N-acetylated amino acids.

- **Column:** A C18 reverse-phase column is typically suitable.
- **Mobile Phase:** A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.

- Detection: UV detection at approximately 210 nm is appropriate for the amide bond.
- Expected Outcome: A single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
- Expected m/z: In positive ion mode, the expected protonated molecule $[M+H]^+$ would be approximately 186.11 g/mol . In negative ion mode, the deprotonated molecule $[M-H]^-$ would be approximately 184.10 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

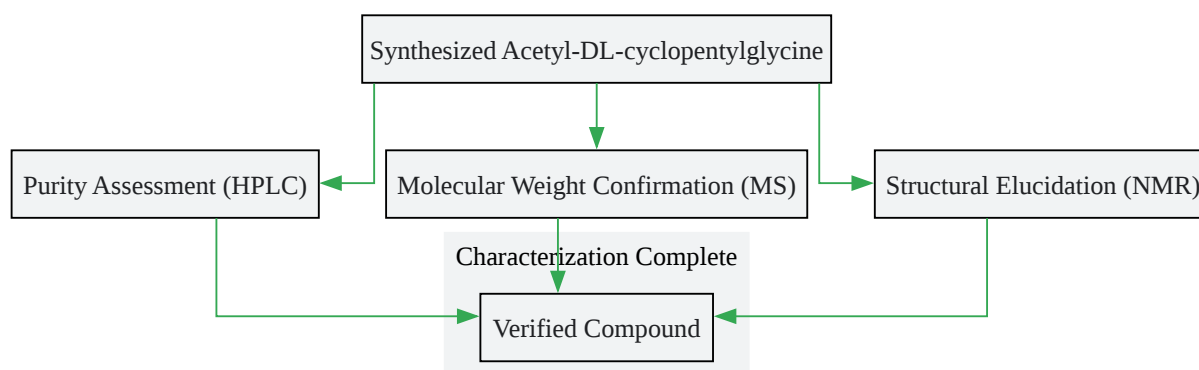
NMR spectroscopy provides detailed information about the molecular structure. While experimental data for Acetyl-DL-cyclopentylglycine is not readily available in the literature, a predicted ^1H NMR spectrum can be inferred based on its structure and data from analogous compounds.

Predicted ^1H NMR Chemical Shifts:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Acetyl (CH_3)	~2.0	Singlet
Cyclopentyl (CH_2)	1.4 - 1.8	Multiplet
Cyclopentyl (CH)	~2.2	Multiplet
Alpha-proton ($\alpha\text{-H}$)	~4.5	Doublet
Amide (NH)	~7.0-8.0	Doublet
Carboxyl (OH)	>10.0	Broad Singlet

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and can vary based on the solvent and experimental conditions.

Characterization Workflow



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Caption: Analytical workflow for compound verification.

Applications and Future Directions

Acetyl-DL-cyclopentylglycine is a versatile building block with potential applications across several scientific domains.

- **Pharmaceutical Development:** As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.^[1] It is also explored as a building block in the synthesis of novel analgesics and anti-inflammatory medications.^[2]
- **Neuroscience Research:** This compound and its derivatives are studied for potential neuroprotective effects, making them relevant for research into neurodegenerative diseases.^[2]
- **Cosmetic Science:** Its properties are being investigated for use in cosmetic formulations, particularly for skin conditioning and anti-aging products.^[2]

The unique conformational constraints imposed by the cyclopentyl group can be exploited to design peptides with specific secondary structures, a key aspect of rational drug design.

Conclusion

This technical guide provides a foundational understanding of Acetyl-DL-cyclopentylglycine, from its synthesis to its characterization and potential applications. As research into non-proteinogenic amino acids continues to expand, compounds like Acetyl-DL-cyclopentylglycine will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced materials. The protocols and data presented here serve as a valuable resource for scientists and researchers working at the forefront of these exciting fields.

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